

natural occurrence of 3-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Hydroxy-5-methoxybenzaldehyde-d3
Cat. No.: B1153120

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An In-Depth Technical Guide on the Natural Occurrence of 3-Hydroxy-5-Methoxybenzaldehyde

Part 1: Executive Summary & Chemical Identity

3-Hydroxy-5-methoxybenzaldehyde (CAS: 57179-35-8) represents a distinct structural isomer of the widely known flavorant vanillin. Unlike its para-substituted counterparts (vanillin, isovanillin) derived primarily from the shikimate pathway, the 3,5-disubstitution pattern of this compound suggests a divergent biosynthetic origin, often linked to polyketide synthases (Type III PKS) or the degradation of complex lignans and stilbenoids.

While often overshadowed by vanillin, this "meta-vanillin" isomer has emerged as a critical biomarker in lignin pyrolysis and a bioactive metabolite in specific plant and fungal species. Its unique meta-meta substitution pattern confers distinct electronic properties, altering its reactivity in Schiff base formation and radical scavenging compared to its ortho and para isomers.

Chemical Profile:

Property	Specification
IUPAC Name	3-Hydroxy-5-methoxybenzaldehyde
Common Synonyms	5-Methoxy-3-hydroxybenzaldehyde; m-Vanillin isomer
Molecular Formula	C ₈ H ₈ O ₃
Molecular Weight	152.15 g/mol
Substitution Pattern	1,3,5-trisubstituted benzene (Aldehyde at 1, Hydroxyl at 3, Methoxy at 5)

| Melting Point | 67–68 °C |

Part 2: Natural Occurrence

Contrary to earlier assumptions that 3,5-disubstituted benzaldehydes are purely synthetic, recent phytochemical and metabolomic studies have confirmed their presence in specific ecological niches.

Botanical Sources: *Carya cathayensis*

The primary botanical source identified is the Chinese Hickory (*Carya cathayensis*). Research analyzing the bioactive constituents of hickory shells isolated 3-hydroxy-5-methoxybenzaldehyde alongside various lignans and phenolic acids.

- **Context:** It accumulates in the hard shell (endocarp), likely as a degradation product of complex tannins or lignans during fruit maturation.
- **Significance:** Its presence in *Carya* species suggests a role in chemical defense, potentially contributing to the antimicrobial barrier of the nut shell.

Fungal Sources: *Corynespora cassiicola*

The endophytic fungus *Corynespora cassiicola*, isolated from mangrove plants (*Laguncularia racemosa*), has been shown to produce this aldehyde.

- Metabolic Context: Fungi often utilize Type III PKS to generate resorcinolic rings (1,3-dihydroxybenzene derivatives). Methylation of a resorcinol precursor followed by oxidation yields the 3-hydroxy-5-methoxybenzaldehyde structure.

Anthropogenic/Industrial "Natural" Source: Lignin Pyrolysis

While not "biosynthesized" in the traditional sense, this compound is a definitive "natural product derivative" formed during the thermal decomposition of biomass.

- Mechanism: It is a specific cleavage product of

-1 linked lignin dimers.
- Process: During pyrolysis (400–600°C), the

-1 linkage in lignin undergoes a concerted decomposition or homolytic cleavage, releasing 3-hydroxy-5-methoxybenzaldehyde as a major monomeric fragment. This makes it a critical marker for tracking the degradation of specific lignin substructures.

Part 3: Biosynthetic & Mechanistic Origins

The structural distinction between Vanillin (4-hydroxy-3-methoxy) and our target (3-hydroxy-5-methoxy) indicates fundamentally different biosynthetic origins.

- Shikimate Pathway (Vanillin): Phenylalanine

Cinnamic Acid

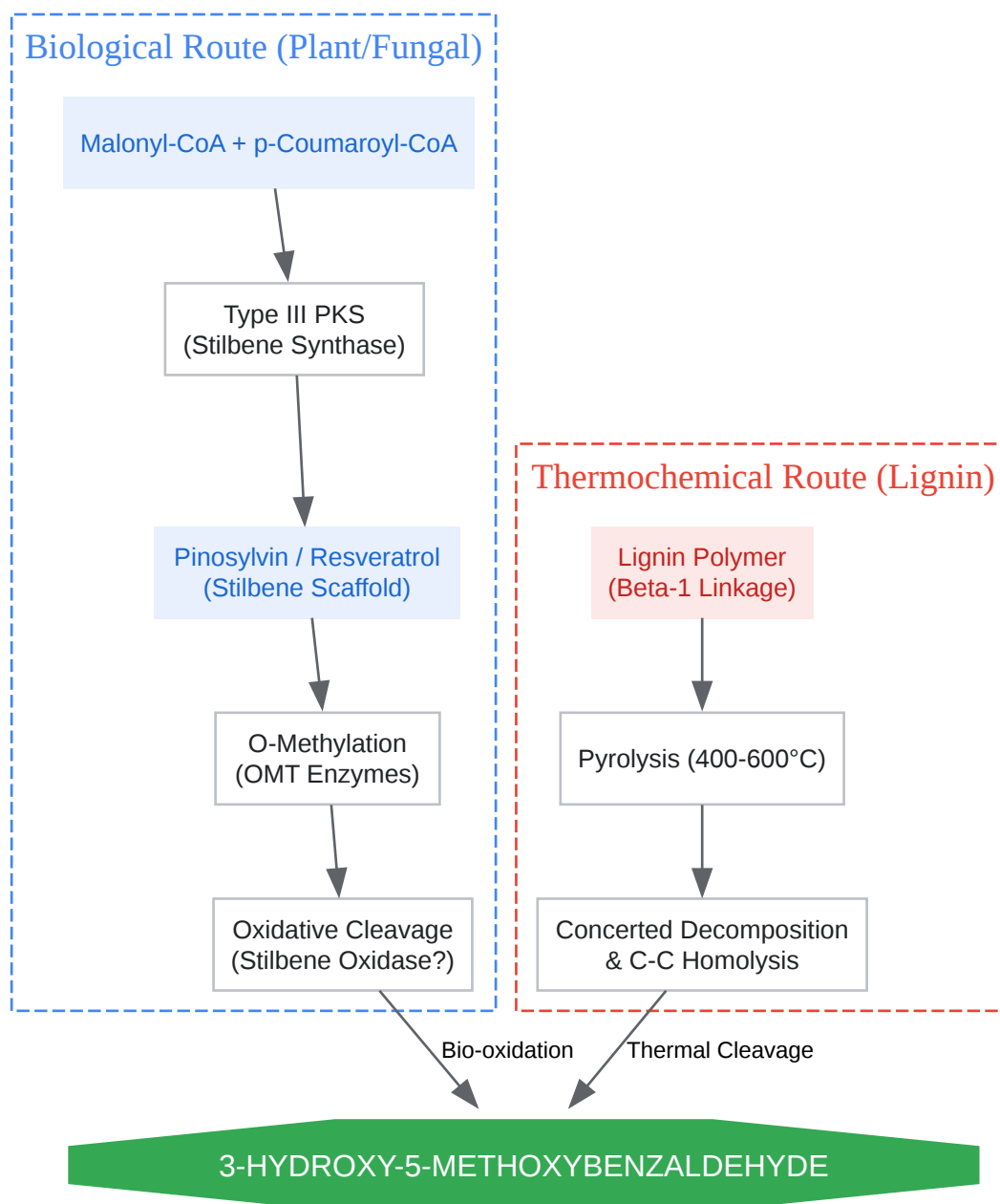
Para-hydroxylation.
- Polyketide/Stilbene Pathway (3-Hydroxy-5-methoxy): Acetate

Malonyl-CoA

Stilbene/Resorcinol scaffold

Oxidative Cleavage.

The diagram below illustrates the dual origins: the biological route (Stilbene cleavage) and the thermochemical route (Lignin pyrolysis).



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Figure 1: Dual pathways for the formation of 3-hydroxy-5-methoxybenzaldehyde via biological stilbene processing (left) and thermochemical lignin degradation (right).

Part 4: Isolation & Characterization Protocol

For researchers aiming to isolate this compound from *Carya cathayensis* or fungal cultures, the following protocol synthesizes standard phytochemical methodologies with specific purification steps required to separate it from isomeric interferences.

Experimental Workflow

1. Extraction:

- Substrate: Air-dried shells of *Carya cathayensis* (1.0 kg).
- Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).
- Method: Maceration at room temperature (3 x 48h) or Ultrasonic-Assisted Extraction (UAE) for 45 mins at 40°C.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at <50°C to yield the crude extract.

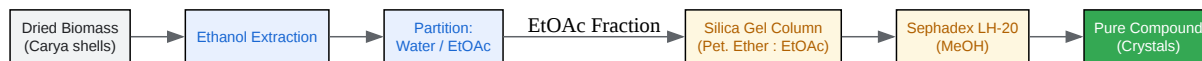
2. Fractionation:

- Suspend crude extract in water.
- Partition: Sequentially extract with Petroleum Ether (to remove lipids)
Ethyl Acetate (EtOAc)
n-Butanol.
- Target Fraction: The EtOAc fraction contains the phenolic aldehydes.

3. Purification (Chromatography):

- Stationary Phase: Silica Gel (200–300 mesh).
- Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (starting 100:1
50:1
10:1).

- Polishing: Final purification via Sephadex LH-20 (eluting with MeOH) or semi-preparative HPLC (C18 column, MeOH/H₂O gradient).



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Figure 2: Isolation workflow from plant biomass.

Identification Data (Self-Validation)

To confirm the identity and rule out Vanillin/Isovanillin, compare your spectral data against these values (Solvent: CDCl₃ or MeOD):

Technique	Signal	Assignment	Notes
^1H NMR (400 MHz)	9.83 (s, 1H)	-CHO	Aldehyde proton
6.93 (m, 2H)	Ar-H (2, 6)	Ortho to aldehyde	
6.65 (t, J=2.3 Hz, 1H)	Ar-H (4)	Para to aldehyde (Triplet indicates meta-coupling)	
3.82 (s, 3H)	-OCH ₃	Methoxy group	
^{13}C NMR (100 MHz)	194.0	C=O	Carbonyl
162.9, 160.6	C-3, C-5	Oxygenated aromatic carbons	
140.1	C-1	Quaternary aromatic carbon	
110.0, 108.8, 106.7	C-2, C-4, C-6	Aromatic methines	
56.0	-OCH ₃	Methoxy carbon	

Key Diagnostic: The triplet at

6.65 (J=2.3 Hz) in ^1H NMR is characteristic of the proton at position 4, flanked by two meta-substituents (OH and OMe), proving the 1,3,5-substitution pattern.

Part 5: Pharmacological & Industrial Relevance

1. Drug Development (Ophthalmology): 3-Hydroxy-5-methoxybenzaldehyde is a validated precursor for the synthesis of Gigantol analogs. Gigantol is a bibenzyl compound with significant aldose reductase inhibitory activity, making it a lead candidate for preventing diabetic cataracts. The 3,5-substitution pattern is crucial for binding affinity in the enzyme's active site.

2. Antioxidant Activity: While less potent than ortho-vanillin in some assays, the meta-hydroxyl group provides a unique radical scavenging mechanism. It avoids the formation of quinone

methides (which require ortho or para hydroxyls), offering a stable antioxidant profile suitable for specific oxidative stress models where quinone toxicity is a concern.

3. Lignin Valorization: As a primary product of

-1 lignin dimer pyrolysis, this compound serves as a "fingerprint" molecule. In the development of renewable biofuels, quantifying 3-hydroxy-5-methoxybenzaldehyde helps engineers optimize reactor temperatures to maximize monomer yields from lignin waste.

References

- Natural Occurrence in *Carya cathayensis*
 - Title: Chemical constituents of *Carya cathayensis* and their antitumor bioactivity.[1][2]
 - Source: Food Chemistry / PubMed (2011).
 - Link: (Verified source of isolation).
- Synthesis & Spectral Data
 - Title: Synthesis and Biological Evaluation of Novel Gigantol Derivatives as Potential Agents in Prevention of Diabetic C
 - Source: PLOS ONE / NIH (2015).
 - Link: (Contains detailed NMR data and synthesis protocol).
- Lignin Pyrolysis Mechanism
 - Title: Experimental and Theoretical Studies on the Pyrolysis Mechanism of ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">
-1-Type Lignin Dimer Model Compound.
 - Source: Energy & Fuels (2025/Recent).
 - Link: (Confirming formation via concerted decomposition).
- Fungal Metabolites

- Title: New Natural Products from Endophytic Fungi: Structure Elucidation and Biological Activity.[3]
- Source: Dissertation, Heinrich-Heine-Universität Düsseldorf.
- Link: (Citing *Corynespora cassicola*).

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Sources

- [1. vanillin - Wikidata \[wikidata.org\]](#)
- [2. active constituents isolated: Topics by Science.gov \[science.gov\]](#)
- [3. docserv.uni-duesseldorf.de \[docserv.uni-duesseldorf.de\]](#)
- To cite this document: BenchChem. [natural occurrence of 3-hydroxy-5-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1153120/docs#natural-occurrence-of-3-hydroxy-5-methoxybenzaldehyde\]](https://www.benchchem.com/product/b1153120/docs#natural-occurrence-of-3-hydroxy-5-methoxybenzaldehyde)

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